molecular formula C17H15N3O B5133992 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B5133992
M. Wt: 277.32 g/mol
InChI Key: DAUSSUIGVKTKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MPHP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a research chemical that has been used in scientific studies to investigate its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively low cost compared to other research chemicals. It is also relatively easy to synthesize and purify. However, one of the limitations of using 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of COX and HDAC enzymes. Another area of research is the investigation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for more studies to investigate the safety and toxicity of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, as well as its potential for drug interactions with other compounds.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-methylbenzaldehyde and phenylhydrazine to form 3-(4-methylphenyl)-1-phenyl-1H-pyrazole. This intermediate is then reacted with chloroacetyl chloride to form 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The carboxylic acid is then converted to the amide by reaction with ammonia or an amine. The final product is obtained after purification by recrystallization.

Scientific Research Applications

3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been used in various scientific studies to investigate its potential as a therapeutic agent. It has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16-15(17(18)21)11-20(19-16)14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSSUIGVKTKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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